![molecular formula C18H18Cl2N2O4S B11167963 3,4-dichloro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide CAS No. 5851-88-7](/img/structure/B11167963.png)
3,4-dichloro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dichlorobenzoyl chloride with 4-aminophenylsulfamide in the presence of a base such as triethylamine. This reaction forms the intermediate 3,4-dichloro-N-(4-aminophenyl)benzamide, which is then reacted with tetrahydrofuran-2-ylmethyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or sulfamides.
Scientific Research Applications
Antibacterial Activity
The sulfonamide moiety in 3,4-dichloro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide suggests potential antibacterial properties. Sulfonamides are known to inhibit bacterial folic acid synthesis, which is crucial for bacterial growth and replication.
Research Findings :
- A study demonstrated that related sulfonamide derivatives effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The compound's structure may confer similar antibacterial effects, warranting further investigation into its efficacy against a broader range of pathogens .
Antiviral Properties
The compound has shown promise in antiviral applications, particularly against hepatitis B virus (HBV).
Case Studies :
- A study on N-phenylbenzamide derivatives indicated that compounds structurally similar to this compound significantly inhibited HBV replication in vitro. The mechanism was linked to increased levels of A3G, suggesting that this compound could exhibit comparable antiviral properties .
Anticancer Potential
Investigations into the anticancer properties of sulfonamide-based compounds have revealed their ability to induce apoptosis in cancer cells.
Research Highlights :
- A study found that a structurally similar compound induced cell death in various human cancer cell lines. This highlights the potential for this compound to be developed as a therapeutic agent in oncology .
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3,4-dichloro-N-(3-hydroxypropyl)benzamide: Similar structure but with a hydroxypropyl group instead of the tetrahydrofuran-2-ylmethylsulfamoyl group.
3,4-dichloro-N-(4-aminophenyl)benzamide: An intermediate in the synthesis of the target compound.
Uniqueness
3,4-dichloro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide is unique due to the presence of both dichlorobenzamide and tetrahydrofuran-2-ylmethylsulfamoyl groups, which confer distinct chemical and biological properties.
Biological Activity
3,4-Dichloro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide is a compound of significant interest due to its potential therapeutic applications. This article will explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dichlorobenzamide core with a sulfamoyl group linked to a tetrahydrofuran moiety. The structural formula can be summarized as follows:
- Molecular Formula : C12H15Cl2N2O3S
- Molecular Weight : 315.23 g/mol
The biological activity of this compound primarily involves modulation of ion channels and receptors related to cystic fibrosis transmembrane conductance regulator (CFTR) and epithelial sodium channels (ENaC). It has been noted for its role in enhancing CFTR activity, which is crucial for maintaining ion balance in epithelial tissues.
Pharmacological Activity
Research has indicated that this compound exhibits various pharmacological activities:
- Anticonvulsant Activity : In animal models, compounds similar in structure have shown significant anticonvulsant effects. For instance, the ED50 values for related compounds were reported between 13 mg/kg to 21 mg/kg, demonstrating efficacy superior to traditional anticonvulsants like phenobarbital (ED50 = 22 mg/kg) .
- Antidepressant and Anxiolytic Effects : Studies have highlighted that derivatives of 3,4-dichloro compounds exhibited antidepressant and anxiolytic properties. The compound's ability to modulate neurotransmitter systems may contribute to these effects .
- Cystic Fibrosis Treatment : The compound has been explored in formulations aimed at treating cystic fibrosis by acting as a CFTR modulator. Its combination with ENaC inhibitors has shown promise in preclinical studies .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Cystic Fibrosis : A study published in a patent document indicated that the compound could be used in combination therapies for cystic fibrosis, enhancing the therapeutic efficacy by modulating ion channel activities .
- Anticonvulsant Studies : Another research highlighted the structure-activity relationship of similar compounds, indicating that electron-withdrawing groups retained activity while electron-donating groups led to diminished effects. This suggests that the dichlorobenzene structure is critical for maintaining anticonvulsant activity .
Data Table: Summary of Biological Activities
Properties
CAS No. |
5851-88-7 |
---|---|
Molecular Formula |
C18H18Cl2N2O4S |
Molecular Weight |
429.3 g/mol |
IUPAC Name |
3,4-dichloro-N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]benzamide |
InChI |
InChI=1S/C18H18Cl2N2O4S/c19-16-8-3-12(10-17(16)20)18(23)22-13-4-6-15(7-5-13)27(24,25)21-11-14-2-1-9-26-14/h3-8,10,14,21H,1-2,9,11H2,(H,22,23) |
InChI Key |
LWZQBINVVDQYMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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